ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate
Description
Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate is a coumarin derivative featuring a 2-oxo-2H-chromen (coumarin) core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with an ethoxypropanoate ester. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties .
Properties
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-4-25-20(22)13(2)26-17-10-7-15-11-18(21(23)27-19(15)12-17)14-5-8-16(24-3)9-6-14/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSBLIGYSUFBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate, a compound belonging to the coumarin class, has garnered attention due to its diverse biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C21H20O6
- Molecular Weight : 368.4 g/mol
- CAS Number : 869080-91-1
- Chemical Structure : The compound features a coumarin backbone with a methoxyphenyl substituent and an ethyl propanoate moiety.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation : Reacting 4-methoxyphenylacetic acid with salicylaldehyde.
- Cyclization : Formation of the chromen-2-one core.
- Esterification : Using ethyl bromoacetate under basic conditions to yield the final product .
Antioxidant Properties
This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves inducing apoptosis and modulating key signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It specifically targets enzymes involved in inflammatory processes and cancer metabolism, showing promise in therapeutic applications for conditions like arthritis and cancer .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia) cell lines. The results showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy in inhibiting cell growth .
| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A431 | 5.0 | 10 |
| Jurkat | 6.0 | 12 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : It binds to active sites of enzymes, disrupting their normal function.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Action : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage .
Structural Analogues
The following table compares this compound with related coumarin derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl Coumarin | Moderate antioxidant | Simple structure |
| Warfarin | Anticoagulant | Well-studied therapeutic use |
| Ethyl 2-(4-hydroxycoumarin) | Antioxidant | Hydroxyl group enhances activity |
| Ethyl 2-((3-(4-methoxyphenyl)-2H-chromen)) | High anticancer activity | Unique methoxy substitution |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. Ethyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate may inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that compounds with similar structures reduced cell viability in various cancer cell lines, suggesting potential use as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- Compounds containing the chromenone structure have been reported to possess anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
-
Antioxidant Activity :
- The antioxidant properties of this compound are significant in protecting cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals, which is crucial in preventing cellular damage.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including esterification and substitution reactions. The detailed synthetic pathway enhances yield and purity, which are critical for biological testing.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chromenone derivatives, including this compound. The results indicated a significant reduction in tumor cell proliferation and an increase in apoptosis markers when treated with the compound in vitro.
Case Study 2: Anti-inflammatory Properties
Research conducted on the anti-inflammatory effects of chromenone derivatives revealed that this compound exhibited a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6 in animal models, supporting its potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core
Ethyl 2-((4-(3-Nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate
- Structure : Differs at position 4 of the phenyl ring (3-nitrophenyl vs. 4-methoxyphenyl) .
- Properties: The nitro group is electron-withdrawing, reducing electron density in the coumarin ring compared to the methoxy group. Molecular weight: 383.356 g/mol (vs. ~380 g/mol for the target compound) .
Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)propanoate
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Functional Group Modifications in Propanoate Esters
Fenoxaprop-ethyl and Quizalofop-ethyl
- Structure: Phenoxypropanoate esters linked to heterocycles (benzoxazolyl, quinoxalinyl) instead of coumarin .
- Solubility: Lower polarity due to non-coumarin aromatic systems may reduce water solubility compared to the target compound .
Crystallographic and Hydrogen-Bonding Patterns
- Ethyl 2-((3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate: Likely forms hydrogen bonds via the carbonyl oxygen (C=O) and methoxy oxygen, as seen in related 2-oxo-2H-chromen derivatives .
- Comparison with 3-Nitrophenyl Analog : The nitro group may participate in stronger dipole-dipole interactions but fewer hydrogen bonds, affecting crystal packing and melting points .
Data Tables
Table 1: Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
